2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
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Overview
Description
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of a propylsulfanyl group and a trichlorophenyl hydrazone moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The propylsulfanyl group can be introduced through nucleophilic substitution reactions, while the trichlorophenyl hydrazone moiety can be formed by reacting the indole derivative with 2,4,6-trichlorophenylhydrazine under appropriate conditions .
Chemical Reactions Analysis
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety to the corresponding amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is likely to involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, influencing various biological processes . The propylsulfanyl group and trichlorophenyl hydrazone moiety may enhance the compound’s ability to interact with these targets, leading to its observed biological effects.
Comparison with Similar Compounds
2-(propylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-3-carbinol: Studied for its anticancer potential.
This compound’s unique combination of functional groups distinguishes it from other indole derivatives, potentially offering novel biological activities and applications.
Properties
IUPAC Name |
(2-propylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N3S/c1-2-7-24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)8-10(18)9-13(16)20/h3-6,8-9,21H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVLFARLOBLSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171546 |
Source
|
Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478042-25-0 |
Source
|
Record name | 2-(Propylthio)-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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